![molecular formula C17H22N2O3 B5553916 (3R*,4R*)-3-isopropyl-4-methyl-1-[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]pyrrolidin-3-ol](/img/structure/B5553916.png)

(3R*,4R*)-3-isopropyl-4-methyl-1-[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]pyrrolidin-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

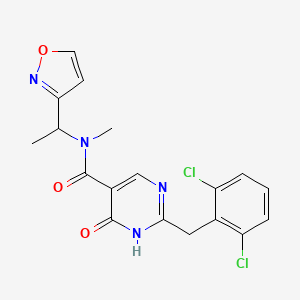

The compound of interest is part of the pyrrolidin-2-ones class, a promising group of non-aromatic heterocyclic compounds. These compounds, including their derivatives, are significant due to their presence in numerous natural products and biologically active molecules. Their structural flexibility allows for the introduction of various substituents, enhancing their medicinal potential by creating new molecules with improved biological activities (Rubtsova et al., 2020).

Synthesis Analysis

Synthesis strategies for pyrrolidin-2-ones typically involve the reaction of specific esters with a mixture of aromatic aldehyde and amino-propane derivatives in a heated dioxane environment. This process yields compounds with potential as medicinal molecules, showcasing the importance of understanding and optimizing these synthetic pathways for developing new drugs (Rubtsova et al., 2020).

Molecular Structure Analysis

The molecular structure of pyrrolidin-2-ones and their derivatives is confirmed through techniques like 1H NMR spectroscopy and IR spectrometry. These methods reveal characteristic bands and peaks corresponding to the compound's specific functional groups and structural features. Such detailed structural analysis is crucial for confirming the synthesis of the desired compounds and understanding their chemical properties (Rubtsova et al., 2020).

Chemical Reactions and Properties

Pyrrolidin-2-ones exhibit versatile chemical reactivity, allowing for the introduction of various substituents. This reactivity is pivotal for the synthesis of new medicinal molecules. The study of their chemical reactions and properties is essential for exploring their potential applications in pharmacy and developing new therapeutic agents (Rubtsova et al., 2020).

Applications De Recherche Scientifique

Synthesis and Characterization

Compounds with complex structures, such as the one you're inquiring about, are typically synthesized through multi-step organic reactions that may involve strategies like palladium-catalyzed reactions or cyclization processes. For example, π-allylic palladium(II) complexes show the versatility of palladium in organic synthesis, which could be relevant for the synthesis of structurally complex pyrrolidines (S. Baba et al., 1974).

Molecular Docking and In Vitro Screening

The compound may also be of interest in the context of molecular docking studies, where its interaction with biological targets is computationally predicted. Such studies are foundational in drug development, providing insights into the potential therapeutic applications of new compounds (E. M. Flefel et al., 2018).

Potential Applications in Biomedicine

Although excluding direct drug use and side effects, the structural motifs found in your compound are often explored for their biological relevance. Pyrrolidine derivatives, for example, have been synthesized for their antimicrobial and antifungal properties, indicating the potential biomedical applications of such compounds (Veronica M. Masila et al., 2020).

Material Science Applications

Compounds with unique structures may also find applications in material science, such as the development of new polymers or conducting materials. For instance, poly[bis(pyrrol-2-yl)arylenes] demonstrate the use of pyrrole-based monomers in creating conducting polymers, suggesting the versatility of pyrrolidine derivatives in material science (G. Sotzing et al., 1996).

Propriétés

IUPAC Name |

[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]-(2-methyl-1,3-benzoxazol-6-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c1-10(2)17(21)9-19(8-11(17)3)16(20)13-5-6-14-15(7-13)22-12(4)18-14/h5-7,10-11,21H,8-9H2,1-4H3/t11-,17-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZHXTCZKNGRCB-PIGZYNQJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1(C(C)C)O)C(=O)C2=CC3=C(C=C2)N=C(O3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@]1(C(C)C)O)C(=O)C2=CC3=C(C=C2)N=C(O3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]-(2-methyl-1,3-benzoxazol-6-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-N-(2-furylmethyl)piperidine-1-carboxamide](/img/structure/B5553839.png)

![(4aR*,7aS*)-1-(pyridin-3-ylmethyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553842.png)

![2-{2-[(tert-butylamino)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5553851.png)

![5-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-N-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide dihydrochloride](/img/structure/B5553901.png)

![1-cyclopropyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5553902.png)

![2-{[(2-nitrophenyl)sulfonyl]amino}ethyl methylcarbamate](/img/structure/B5553911.png)

![ethyl 4-[(3-nitrophenyl)amino]-3-quinolinecarboxylate](/img/structure/B5553920.png)

![1-[(dimethylamino)sulfonyl]-N-{2-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}-4-piperidinecarboxamide](/img/structure/B5553925.png)

![8-[(2,4-dichlorophenoxy)acetyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5553926.png)

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553930.png)